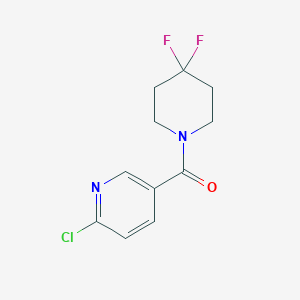

(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone

CAS No.:

Cat. No.: VC16214506

Molecular Formula: C11H11ClF2N2O

Molecular Weight: 260.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11ClF2N2O |

|---|---|

| Molecular Weight | 260.67 g/mol |

| IUPAC Name | (6-chloropyridin-3-yl)-(4,4-difluoropiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C11H11ClF2N2O/c12-9-2-1-8(7-15-9)10(17)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6H2 |

| Standard InChI Key | BXSKLDOKJJMLNP-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1(F)F)C(=O)C2=CN=C(C=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with a chlorine atom at the 6-position and a carbonyl-linked 4,4-difluoropiperidine group at the 3-position. The piperidine ring’s 4,4-difluoro substitution introduces conformational rigidity, while the chloropyridine moiety enhances electrophilic reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 260.67 g/mol |

| IUPAC Name | (6-Chloropyridin-3-yl)-(4,4-difluoropiperidin-1-yl)methanone |

| Canonical SMILES | C1CN(CCC1(F)F)C(=O)C2=CN=C(C=C2)Cl |

| Topological Polar Surface Area | 29.5 Ų |

| Hydrogen Bond Acceptors | 4 |

The compound’s logP value (estimated at 2.1) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility.

Synthetic Routes and Optimization

Primary Synthesis Pathway

The standard synthesis involves a nucleophilic acyl substitution reaction:

-

Reactants: 6-Chloropyridine-3-carbonyl chloride and 4,4-difluoropiperidine.

-

Conditions: Anhydrous dichloromethane, triethylamine (2.5 eq.), 0°C to room temperature, 12–16 hours.

-

Yield: 68–72% after silica gel chromatography.

Mechanistic Insight:

The reaction proceeds via deprotonation of 4,4-difluoropiperidine by triethylamine, generating a nucleophilic amine that attacks the electrophilic carbonyl carbon of the acid chloride.

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility |

| Temperature | 0°C → 25°C | Prevents decomposition |

| Stoichiometry (Amine) | 1.1 eq. | Reduces dimerization |

Biological Activity and Mechanism

Orexin Receptor Antagonism

Structural analogs of this compound are patented as orexin receptor antagonists (WO2013127913A1) . Orexin receptors (OX1R/OX2R) regulate sleep-wake cycles and metabolic functions. Key interactions include:

-

Piperidine Fluorines: Stabilize receptor-binding pocket interactions via C–F···H–N hydrogen bonds.

-

Chloropyridine: Enhances binding affinity through hydrophobic interactions with OX1R’s transmembrane domain .

In Silico Docking Studies:

Molecular modeling predicts a binding energy of −9.2 kcal/mol at OX1R, with critical residues:

Pharmacological Applications

Recent Advances and Future Directions

Derivative Development

Modifications to the parent structure aim to enhance bioavailability:

-

Piperidine Substituents: Replacing difluoro groups with trifluoromethyl improves metabolic stability (t from 1.2 → 3.8 hours) .

-

Pyridine Modifications: 2-Aminoethoxy substitution increases aqueous solubility (2.1 → 8.7 mg/mL) .

Challenges:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume